

molecular weight of 1-Chloro-4-phenyl-3-buten-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

Cat. No.: B8616359

[Get Quote](#)

Technical Guide: 1-Chloro-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Chloro-4-phenyl-3-buten-2-one**, a compound of interest in organic synthesis and potentially in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for related compounds and proposes a viable synthesis protocol based on established chemical principles.

Physicochemical Data

The following table summarizes the key quantitative data for **1-Chloro-4-phenyl-3-buten-2-one** and its related isomers. The data for the target compound is calculated, while the data for the related compounds is from published sources.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
1-Chloro-4-phenyl-3-buten-2-one	C ₁₀ H ₉ ClO	180.63	Not available	Data is calculated based on the chemical structure.
3-Chloro-4-phenyl-3-butene-2-one	C ₁₀ H ₉ ClO	180.631[1]	53973-14-1[1]	Isomer with chlorine at the 3-position.
4-(4-Chlorophenyl)-3-buten-2-one	C ₁₀ H ₉ ClO	180.63	3160-40-5	Isomer with chlorine on the phenyl ring.
1-Chloro-4-phenyl-3-butyn-2-one	C ₁₀ H ₇ ClO	178.62[2]	176648-09-2[2]	Alkyne analogue.
3-Chloro-4-phenylbutan-2-one	C ₁₀ H ₁₁ ClO	182.64	20849-77-8	Saturated analogue.
4-Phenyl-3-buten-2-one (Benzalacetone)	C ₁₀ H ₁₀ O	146.19[3]	122-57-6[4]	Parent compound.

Proposed Experimental Protocol: Synthesis of 1-Chloro-4-phenyl-3-buten-2-one

The synthesis of **1-Chloro-4-phenyl-3-buten-2-one** can be approached via the α -chlorination of the parent ketone, 4-phenyl-3-buten-2-one (benzalacetone). This method is a common strategy for the preparation of α -haloketones.

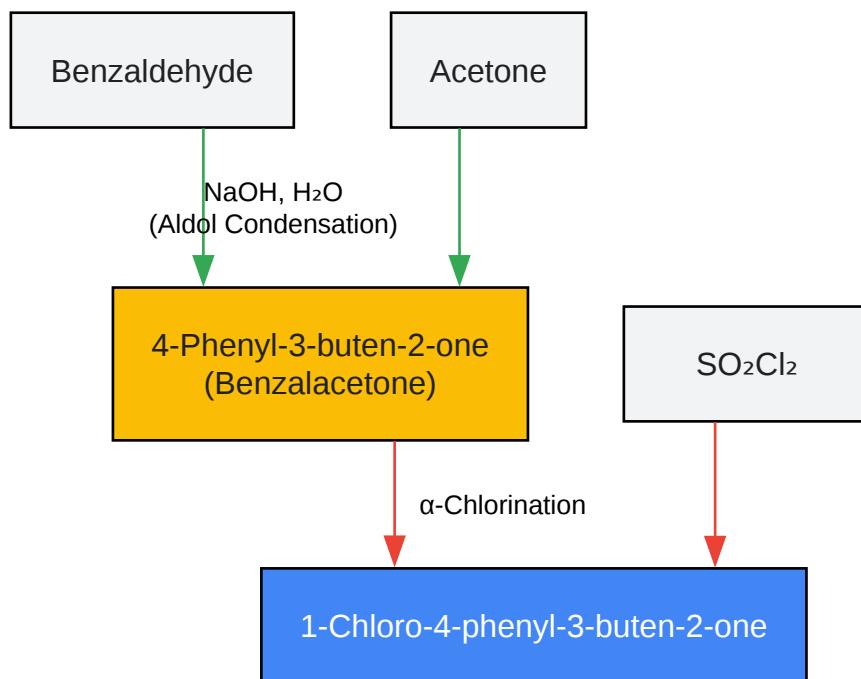
Reaction:

Materials:

- 4-Phenyl-3-buten-2-one (Benzalacetone)
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve 4-phenyl-3-buten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes.


- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **1-Chloro-4-phenyl-3-buten-2-one**.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves SO₂ and HCl gases.

Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis Pathway

The following diagram illustrates the proposed synthesis of **1-Chloro-4-phenyl-3-buten-2-one** from benzaldehyde and acetone, followed by α -chlorination.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]
- 2. 1-Chloro-4-phenyl-3-butyn-2-one CAS#: 176648-09-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [molecular weight of 1-Chloro-4-phenyl-3-buten-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8616359#molecular-weight-of-1-chloro-4-phenyl-3-buten-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com